physicochemical properties of 1-(trifluoromethyl)cyclopentane-1-carboxylic acid
physicochemical properties of 1-(trifluoromethyl)cyclopentane-1-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-(Trifluoromethyl)cyclopentane-1-carboxylic Acid
Introduction
In the landscape of modern drug discovery and development, the meticulous characterization of a molecule's physicochemical properties is a non-negotiable cornerstone of a successful research program. These intrinsic attributes govern a compound's behavior from the moment of synthesis to its ultimate interaction with a biological target. They dictate absorption, distribution, metabolism, and excretion (ADME) profiles, influence formulation strategies, and ultimately impact therapeutic efficacy and safety. This guide provides an in-depth analysis of 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, a fluorinated building block of increasing interest in medicinal chemistry.
The incorporation of a trifluoromethyl (CF₃) group is a well-established strategy to modulate a molecule's properties.[1] The high electronegativity of fluorine atoms often enhances metabolic stability, binding affinity, and membrane permeability. In 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, the CF₃ group is positioned on a quaternary carbon adjacent to a carboxylic acid, creating a unique electronic environment that significantly influences its acidity and lipophilicity. This document serves as a technical resource for researchers, offering both established data and field-proven experimental protocols for its comprehensive characterization.
Core Molecular Identifiers and Properties
A precise understanding begins with the fundamental identifiers and structural properties of the molecule. This data forms the basis for all subsequent experimental and computational analysis.
| Property | Value | Source |
| CAS Number | 277756-44-2 | [2][3] |
| Molecular Formula | C₇H₉F₃O₂ | [2][3] |
| Molecular Weight | 182.14 g/mol | [2][3] |
| IUPAC Name | 1-(trifluoromethyl)cyclopentane-1-carboxylic acid | [2][3] |
| SMILES | C1CCC(C1)(C(=O)O)C(F)(F)F | [2][4] |
| InChI Key | DGQRYPPBAJNZFZ-UHFFFAOYSA-N | [2][3] |
| Physical Form | White crystals or powder | [3] |
| Melting Point | 33 - 42°C | [3] |
| Aqueous Solubility | Reported as "Insoluble in water" | [2] |
| XlogP (Predicted) | 2.3 | [4] |
Acidity (pKa): The Ionization Constant
The acid dissociation constant, or pKa, is arguably one of the most critical parameters for a drug candidate. It determines the extent of a molecule's ionization at a given pH, which directly impacts its solubility, membrane permeability, and receptor binding. For 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, the potent electron-withdrawing effect of the adjacent CF₃ group is expected to significantly increase the acidity (lower the pKa) of the carboxylic acid moiety compared to its non-fluorinated analog, cyclopentanecarboxylic acid.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol describes a robust method for determining the pKa of an acidic compound. The principle involves monitoring the pH of a solution of the acid as it is incrementally neutralized with a standardized base. The pKa corresponds to the pH at which the acid is 50% ionized.
Methodology Rationale: Potentiometric titration is a gold-standard, cost-effective method that provides a direct thermodynamic measurement of the pKa.[5] It relies on the fundamental relationship between pH, pKa, and the ratio of ionized to un-ionized species, as described by the Henderson-Hasselbalch equation.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a ~0.01 M solution of 1-(trifluoromethyl)cyclopentane-1-carboxylic acid in deionized water. If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but the result will be an apparent pKa (pKaapp) specific to that solvent system.
-
Prepare and standardize a ~0.1 M solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). Using a carbonate-free base is critical for accurate results.
-
-
Instrument Calibration:
-
Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01). Ensure the pH electrode is in good condition.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20.0 mL) of the acidic solution into a jacketed beaker to maintain a constant temperature (e.g., 25°C).
-
Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
-
Allow the initial pH reading to stabilize and record it.
-
Begin adding the standardized base in small, precise increments (e.g., 0.05 mL) using a calibrated burette or auto-titrator.
-
After each addition, allow the pH to stabilize before recording the value and the total volume of titrant added. Continue this process well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point (Veq), which is the inflection point of the curve. This can be identified visually or more accurately by calculating the first or second derivative of the curve.
-
The pKa is the pH value at the half-equivalence point (Veq / 2). At this point, the concentrations of the acidic and conjugate base forms are equal.
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Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP): The Partition Coefficient
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties.[6] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For convenience, this is expressed on a logarithmic scale (LogP). A LogP value between 1 and 3 is often considered optimal for oral drug absorption.
The predicted XlogP for 1-(trifluoromethyl)cyclopentane-1-carboxylic acid is 2.3, suggesting a favorable lipophilicity profile.[4] However, experimental verification is essential.
Experimental Protocol: LogP Determination by Shake-Flask Method
The shake-flask method is the traditional and most reliable technique for LogP determination.[7] It involves directly measuring the concentration of the analyte in both phases of a biphasic system.
Methodology Rationale: This method provides a direct, unambiguous measurement of partitioning. The choice of n-octanol and water is a well-established surrogate for partitioning between biological membranes and aqueous physiological fluids.
Step-by-Step Protocol:
-
System Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is critical to ensure thermodynamic equilibrium.
-
Prepare a stock solution of the compound in the n-octanol-saturated water. The concentration should be high enough for accurate quantification but low enough to avoid solubility issues.
-
-
Partitioning:
-
In a separatory funnel or vial, combine a precise volume of the aqueous stock solution with an equal volume of the water-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 30 minutes) to facilitate partitioning.
-
Allow the mixture to stand undisturbed or centrifuge at low speed to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a sample from both the aqueous and the n-octanol layers.
-
Determine the concentration of the compound in each sample using a suitable analytical technique (e.g., UV-Vis Spectroscopy, HPLC, or LC-MS). A calibration curve in each phase is required for accurate quantification.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration]octanol / [Concentration]aqueous
-
Calculate LogP: LogP = log₁₀(P)
-
Important Note: For ionizable compounds like carboxylic acids, the measured value is the distribution coefficient (LogD), which is pH-dependent. To measure the intrinsic LogP (for the neutral species), the aqueous phase must be buffered to a pH at least 2 units below the compound's pKa.
Aqueous Solubility
Aqueous solubility is a prerequisite for absorption and distribution in the body.[8] Poor solubility can lead to low bioavailability and hinder the development of intravenous formulations.[9] While 1-(trifluoromethyl)cyclopentane-1-carboxylic acid is qualitatively described as "insoluble in water," a quantitative measurement is necessary for drug development.[2]
Experimental Protocol: Kinetic Solubility by Turbidimetry
For early-stage drug discovery, kinetic solubility assays offer a high-throughput method to rank compounds.[8] This method measures the concentration at which a compound, upon being added from a DMSO stock solution into an aqueous buffer, begins to precipitate.
Methodology Rationale: This approach mimics the scenario where a compound concentrated in a solvent (like DMSO for in vitro assays) is rapidly diluted into an aqueous environment. The appearance of turbidity (cloudiness) indicates that the solubility limit has been exceeded.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
-
Assay Execution:
-
In a 96-well or 384-well clear-bottom plate, add the aqueous buffer to the wells.
-
Using a liquid handler, perform serial dilutions by adding small volumes of the DMSO stock solution to the buffer. This creates a range of concentrations.
-
Allow the plate to incubate for a short period (e.g., 1-2 hours) at a controlled temperature.
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering or absorbance at a high wavelength (e.g., 620 nm).
-
-
Data Analysis:
-
Plot the turbidity reading against the compound concentration.
-
The kinetic solubility is defined as the concentration at which the turbidity signal significantly rises above the background, indicating the onset of precipitation.
-
Caption: Interplay of key physicochemical properties in drug development.
Spectral Properties
Structural confirmation and purity assessment rely on spectroscopic analysis. Based on the structure of 1-(trifluoromethyl)cyclopentane-1-carboxylic acid, the following spectral characteristics are expected.
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¹H NMR: The spectrum would show complex multiplets in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the eight protons of the cyclopentane ring. A broad singlet, which is exchangeable with D₂O, would be expected at a downfield chemical shift (>10 ppm) for the carboxylic acid proton.
-
¹³C NMR: The spectrum would feature a signal for the carboxylic carbon (~175-185 ppm), a quaternary carbon attached to the CF₃ group, and the CF₃ carbon itself, which would appear as a quartet due to C-F coupling. Signals for the four methylene carbons of the cyclopentane ring would also be present.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid dimer (~2500-3300 cm⁻¹), a sharp and strong C=O stretch (~1700 cm⁻¹), and very strong C-F stretching bands, typically in the 1100-1300 cm⁻¹ region.[10]
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed, and fragmentation patterns would likely involve the loss of the carboxylic acid group and potentially the trifluoromethyl group.
While specific spectra are not provided in the initial search, several chemical suppliers indicate the availability of this data upon request.[11]
Conclusion
1-(Trifluoromethyl)cyclopentane-1-carboxylic acid presents a profile of significant interest for medicinal chemistry. Its predicted lipophilicity (XlogP = 2.3) falls within a desirable range for drug-like molecules.[4] The presence of the trifluoromethyl group is anticipated to confer a lower pKa, enhancing its acidity, and potentially improving metabolic stability. However, its low aqueous solubility presents a challenge that must be addressed through formulation strategies or further chemical modification. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these predicted properties and to build a comprehensive data package essential for advancing a compound through the drug discovery pipeline.
References
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NIST. (n.d.). Cyclopentylcarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). CN110054558B - Preparation method of 1-trifluoromethylcyclopropane-1-formic acid.
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PubChemLite. (n.d.). 1-(trifluoromethyl)cyclopentane-1-carboxylic acid (C7H9F3O2). Retrieved from [Link]
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Bohrium. (2020, December 21). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid. Retrieved from [Link]
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Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
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ResearchGate. (2025, August 5). Selective Reactions of 1,1-Cycloalkanedicarboxylic Acids with SF4. Retrieved from [Link]
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PubChem. (n.d.). 1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester. Retrieved from [Link]
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Wang, J., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. Retrieved from [Link]
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Slätt, J., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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Bergström, C. A. S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PMC. Retrieved from [Link]
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Vraka, V., et al. (2020). Experimental Determination of Octanol–Water Partition Coefficients of Selected Natural Toxins. Journal of Chemical & Engineering Data. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Tsinman, K. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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